5-甲基四氢叶酸

描述

5-Methyltetrahydrofolic acid (5-MTHF) is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine . It is an active folate metabolite that plays an important role in the synthesis of methionine from homocysteine by donating a methyl group .

Synthesis Analysis

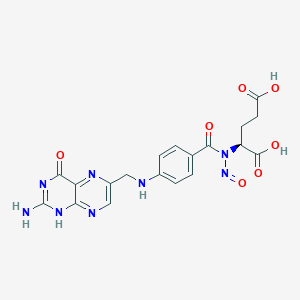

A continuous flow sequence synthesis of 5-MTHF from Folic Acid was developed, involving three elementary steps: catalytic hydrogenation of FA to tetrahydrofolic acid (THFA), methylenation of THFA with formaldehyde, and hydrogenation of the methylenation intermediates to 5-MTHF .Molecular Structure Analysis

The molecular formula of 5-Methyltetrahydrofolic acid is C20H25N7O6. It has an average mass of 459.456 Da and a monoisotopic mass of 459.186646 Da .Chemical Reactions Analysis

5-Methyltetrahydrofolic acid is a methylated derivative of tetrahydrofolate. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases) .Physical And Chemical Properties Analysis

The density of 5-Methyltetrahydrofolic acid is approximately 1.6±0.1 g/cm3. It has a molar refractivity of 113.1±0.5 cm3, a polar surface area of 198 Å2, and a molar volume of 282.6±7.0 cm3 .科学研究应用

Pregnancy and Folate Supplementation

- Scientific Field : Obstetrics and Gynecology

- Application Summary : 5-Methyltetrahydrofolic acid is used in studies to compare its effectiveness with synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy .

- Methods of Application : In a double-blind, randomized trial, pregnant women received either 0.6 mg/day folic acid or an equimolar dose (0.625 mg/day) of 5-Methyltetrahydrofolic acid for 16 weeks .

- Results : The trial aimed to assess whether 5-Methyltetrahydrofolic acid is as effective as folic acid in raising blood folate concentrations during pregnancy .

Nutritional Supplementation

- Scientific Field : Nutrition and Dietetics

- Application Summary : 5-Methyltetrahydrofolic acid, glucosamine salt is used as a source of folate added for nutritional purposes to food supplements .

- Methods of Application : A crossover comparative bioavailability study was performed in human volunteers .

- Results : The study concluded that folate from 5-Methyltetrahydrofolic acid, glucosamine salt exhibited a similar bioavailability to folate from 5-Methyltetrahydrofolic acid, calcium salt .

Biochemical Research

- Scientific Field : Biochemistry

- Application Summary : 5-Methyltetrahydrofolic acid is used in biochemical research, particularly in studies involving the regeneration of methionine from homocysteine .

- Methods of Application : It acts as both a cofactor and substrate in the regeneration of methionine from homocysteine through the action of 5-Methyltetrahydrofolic acid-homocysteine S-methyltransferase .

- Results : This process is crucial in biochemical research and has implications in understanding various metabolic pathways .

Genetic Polymorphism Research

- Scientific Field : Genetics

- Application Summary : 5-Methyltetrahydrofolic acid is used in studies to compare its effectiveness with synthetic folic acid in increasing plasma folate concentrations in women with the homozygous or wild-type 677C–>T polymorphism of methylenetetrahydrofolic reductase .

- Methods of Application : In a randomized crossover design study, healthy females with the homozygous (TT) and wild-type (CC) 677C–>T mutation received a single oral dose of folic acid (400 microg) and 5-Methyltetrahydrofolic acid (416 microg) .

- Results : The study concluded that 5-Methyltetrahydrofolic acid increases plasma folate more effectively than folic acid irrespective of the 677C–>T mutation of the methylenetetrahydrofolic reductase .

Treatment of Folate Deficiency Conditions

- Scientific Field : Medicine

- Application Summary : 5-Methyltetrahydrofolic acid is used to treat or prevent low folate levels which can lead to certain types of anemia .

- Methods of Application : Conditions that can cause low folate levels include poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .

- Results : By supplementing with 5-Methyltetrahydrofolic acid, these conditions can be managed effectively .

Biochemical Research in Photosensitization Reactions

- Scientific Field : Biochemistry

- Application Summary : 5-Methyltetrahydrofolic acid is used in studies involving photosensitization reactions and strand breaks in DNA .

- Methods of Application : It acts as a metabolite of Folic acid and can be used as a stable isotope internal standard for accurate data interpretation in citrus juice samples by LC-MS .

- Results : This process is crucial in biochemical research and has implications in understanding various metabolic pathways .

Treatment of Genetic Mutations

- Scientific Field : Genetics

- Application Summary : 5-Methyltetrahydrofolic acid is used in studies to treat individuals with a genetic mutation in the methylenetetrahydrofolate reductase (MTHFR) gene .

- Methods of Application : Individuals with this mutation have a reduced ability to convert folic acid into its active form, 5-Methyltetrahydrofolic acid. Supplementing with 5-Methyltetrahydrofolic acid can help these individuals maintain proper folate levels .

- Results : Studies have shown that 5-Methyltetrahydrofolic acid increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C–>T polymorphism of methylenetetrahydrofolate reductase .

Food Fortification

- Scientific Field : Food Science

- Application Summary : 5-Methyltetrahydrofolic acid is proposed to be used as a partial or complete substitute to folic acid and other sources of added folate in a number of food categories .

- Methods of Application : This includes food supplements, food intended for infants and young children (infant formula and follow-on formula; processed cereal-based food and baby food), food for special medical purposes, total diet replacement for weight control, and fortified foods .

- Results : The use of 5-Methyltetrahydrofolic acid in food fortification can help increase the intake of this important nutrient in the general population .

安全和危害

5-Methyltetrahydrofolic acid may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

There is a proof-of-concept trial needed to obtain estimates of the effect of (6S)-5-methyltetrahydrofolic acid compared to folic acid on circulating biomarkers of folate status during pregnancy. These estimates will inform the design of a definitive trial which will be powered to assess whether (6S)-5-methyltetrahydrofolic acid is as effective as folic acid in raising blood folate concentrations during pregnancy .

属性

IUPAC Name |

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-ABLWVSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyltetrahydrofolic acid | |

CAS RN |

134-35-0 | |

| Record name | 5-Methyltetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltetrahydrofolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyltetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYK22LML8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

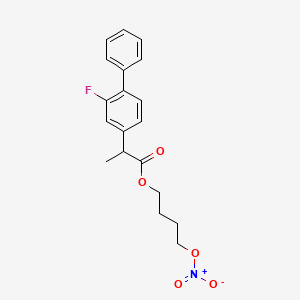

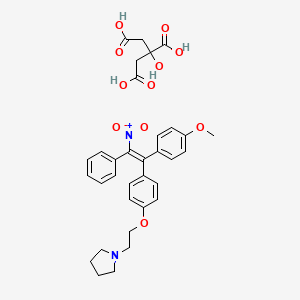

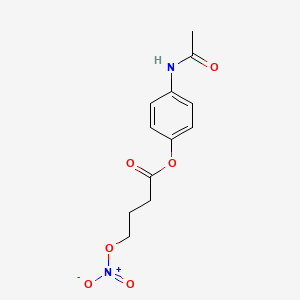

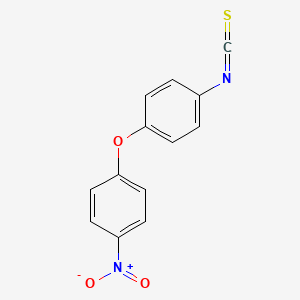

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)